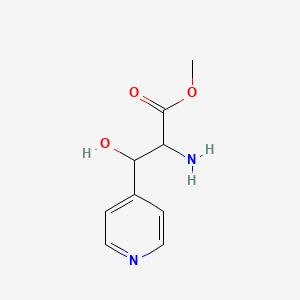

Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate |

InChI |

InChI=1S/C9H12N2O3/c1-14-9(13)7(10)8(12)6-2-4-11-5-3-6/h2-5,7-8,12H,10H2,1H3 |

InChI Key |

KUBRCAVZRSUBPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(C1=CC=NC=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between the pyridine derivative and an amino acid under controlled conditions.

Hydroxylation: The intermediate is then subjected to hydroxylation using appropriate reagents to introduce the hydroxyl group.

Esterification: Finally, the compound undergoes esterification to form the methyl ester, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyridine ring to a piperidine ring.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The amino and hydroxyl groups can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ester Chain Length

Ethyl esters are often preferred in prodrug design for sustained release .

Hydroxyl and Amino Groups

The hydroxyl group in this compound enables hydrogen bonding, improving solubility compared to analogs like Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride, which relies on hydrochloride salts for solubility . The amino group may participate in Schiff base formation or act as a nucleophile in drug-target interactions.

Pyridine Ring Modifications

Compounds such as Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS: 26377-17-3) replace the amino/hydroxyl motif with a ketone, reducing polarity but enabling conjugation reactions (e.g., nucleophilic additions) . Fluorinated pyridine derivatives (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) introduce halogen atoms, altering electronic properties and metabolic stability .

Biological Activity

Methyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, also known by its CAS number 33560-89-3, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 182.20 g/mol. The structure features a pyridine ring, which is often associated with various biological activities.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For example, derivatives of piperidine, which share structural similarities with this compound, have shown promise in cancer therapies. A study highlighted that certain piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | Activity Level | Reference |

|---|---|---|---|

| Piperidine Derivative A | Hypopharyngeal | High | |

| Piperidine Derivative B | Lung Cancer | Moderate | |

| Piperidine Derivative C | Breast Cancer | High |

2. Neuroprotective Effects

This compound may also exhibit neuroprotective properties. Compounds with similar functionalities have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . Such inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions.

Case Study:

In a study involving piperidine derivatives, it was found that certain compounds could effectively inhibit AChE activity, leading to improved cognitive performance in animal models . This suggests that this compound might have similar effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are likely related to its structural features:

- Receptor Interaction : The pyridine moiety may facilitate binding to various biological receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.

Q & A

Q. Basic

- NMR : The pyridin-4-yl proton signals appear as a doublet at δ 8.5–8.7 ppm, while the hydroxyl proton is observed as a broad singlet at δ 5.2–5.5 ppm. The methyl ester group resonates as a singlet at δ 3.6–3.8 ppm .

- IR : Strong absorption bands at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1720–1740 cm⁻¹ (ester C=O stretch) confirm functional groups .

- Mass Spectrometry : A molecular ion peak at m/z 183.19 ([M+H]⁺) validates the molecular formula .

How can synthesis be optimized to address low yields during final deprotection?

Advanced

Low yields during deprotection often result from incomplete removal of protecting groups or side reactions. Strategies include:

- Using milder deprotection agents (e.g., TFA/CH₂Cl₂ instead of HCl) to preserve the ester backbone .

- Monitoring reaction progress via TLC or HPLC to terminate the reaction at optimal conversion .

- Introducing orthogonal protecting groups (e.g., Fmoc for amino groups) to reduce steric hindrance .

How can contradictions between computational predictions and experimental bioactivity data be resolved?

Advanced

Discrepancies often arise from solvation effects, stereochemical mismatches, or assay conditions. Mitigation strategies:

- Validate computational models using explicit solvent simulations to account for hydrogen bonding .

- Confirm stereochemical purity via chiral HPLC; improper configuration reduces target binding .

- Adjust in vitro assay parameters (e.g., pH, co-solvents like DMSO) to match physiological conditions .

How does pyridine ring substitution impact biological interactions?

Advanced

The pyridin-4-yl group’s nitrogen orientation enhances π-π stacking with aromatic residues in enzymes (e.g., kinases). Comparative studies with pyridin-2-yl or pyrimidin-4-yl analogs show reduced activity due to altered electronic profiles and steric clashes . For example, replacing pyridin-4-yl with pyridin-2-yl decreases binding affinity by >50% in kinase inhibition assays .

What in vitro assays are suitable for evaluating enzyme inhibition potential?

Q. Advanced

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with ATP concentrations near Km to detect competitive inhibition .

- Antiviral Activity : Plaque reduction assays (e.g., against influenza A) with EC₅₀ determination; control for cytotoxicity via MTT assays .

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS to estimate half-life .

How can ester hydrolysis products be distinguished from oxidative degradation artifacts?

Q. Methodological

- LC-MS Analysis : Hydrolysis products (e.g., free carboxylic acid) show a mass shift of +14 Da ([M+H]⁺ m/z 197.19 vs. 183.19), while oxidative products (e.g., ketones) exhibit distinct UV absorption at 250–270 nm .

- Stability Studies : Conduct accelerated degradation under acidic (0.1 M HCl) and oxidative (H₂O₂) conditions to identify degradation pathways .

What salt forms enhance the compound’s pharmaceutical applicability?

Advanced

Dihydrochloride salts improve aqueous solubility (e.g., >10 mg/mL in PBS) and bioavailability. However, salt formation requires pH-controlled crystallization to avoid racemization at the chiral α-carbon . Comparative studies with trifluoroacetate salts show reduced hygroscopicity, making them preferable for long-term storage .

How do structural analogs with ethyl esters or pyrimidine rings compare in bioactivity?

Q. Advanced

- Ethyl Esters : Exhibit longer metabolic half-lives (~2.5 hours vs. 1.2 hours for methyl esters) due to slower esterase cleavage but require higher doses for efficacy .

- Pyrimidin-4-yl Analogs : Show enhanced selectivity for bacterial dihydrofolate reductase (IC₅₀ = 0.8 μM vs. 2.3 μM for pyridin-4-yl) but lower CNS penetration due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.